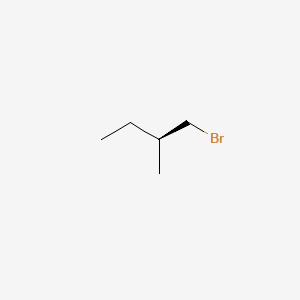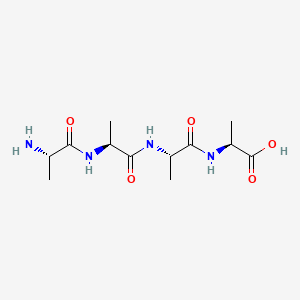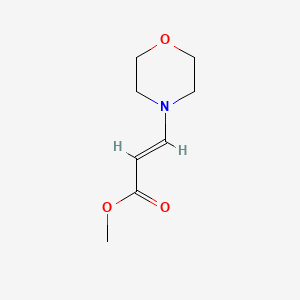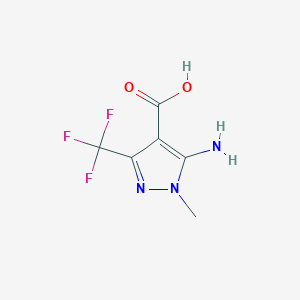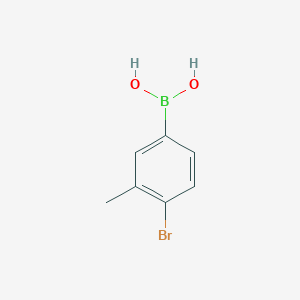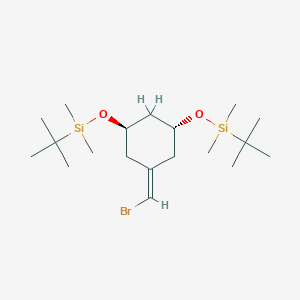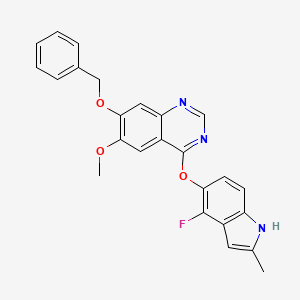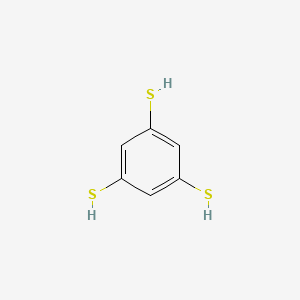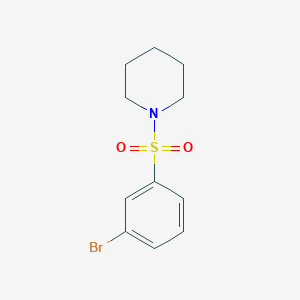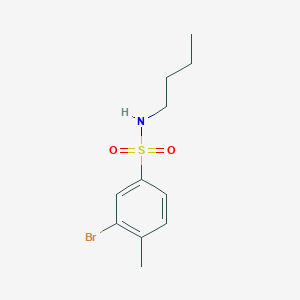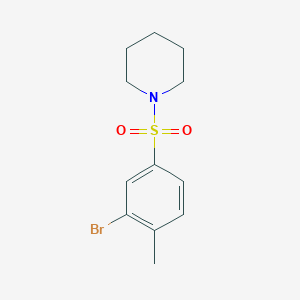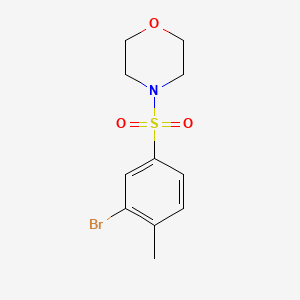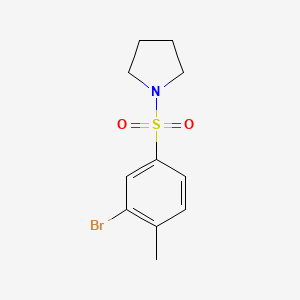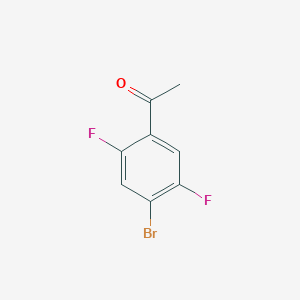
1-(4-Bromo-2,5-difluorophenyl)ethanone
Overview
Description
The compound 1-(4-Bromo-2,5-difluorophenyl)ethanone is a brominated and fluorinated acetophenone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated and fluorinated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 1-(4-Bromo-2,5-difluorophenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves halogenation and functional group transformations. For instance, the synthesis of 4'-bromophenacyl triflate, a derivative used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated acetophenones can be synthesized through such exchange reactions . These methods could potentially be adapted for the synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethanone.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and experimental techniques . For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These studies provide a framework for understanding the molecular structure of 1-(4-Bromo-2,5-difluorophenyl)ethanone, which likely exhibits similar electronic and steric characteristics due to the presence of halogen substituents.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated acetophenones can be inferred from studies on similar compounds. For instance, α-Bromo-4-(difluoromethylthio)acetophenone was used to synthesize various azaheterocycles, indicating that brominated acetophenones can participate in condensation reactions with nitrogen-containing heterocycles . This suggests that 1-(4-Bromo-2,5-difluorophenyl)ethanone could also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated acetophenones are influenced by the presence of halogen atoms, which can affect the compound's polarity, boiling point, and reactivity. The use of 4'-bromophenacyl triflate for derivatization of carboxylic acids implies that such compounds can act as electrophiles in organic reactions . The molecular docking studies of related compounds suggest potential biological activity, which could also be relevant for 1-(4-Bromo-2,5-difluorophenyl)ethanone . The electronic properties, such as HOMO-LUMO analysis, provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in materials science .
Scientific Research Applications
-
Organic Synthesis
-
Synthesis of Liquid Crystals
-
Pharmaceutical Research
-
Material Science
properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNTBSBJPCXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-difluorophenyl)ethanone | |
CAS RN |
123942-11-0 | |
| Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

